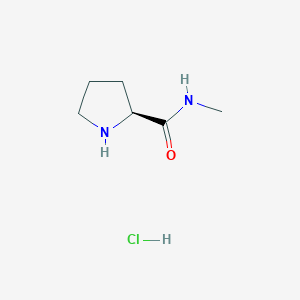(S)-N-Methylpyrrolidine-2-carboxamide hydrochloride
CAS No.: 33208-98-9
Cat. No.: VC5876649
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 33208-98-9 |
|---|---|
| Molecular Formula | C6H13ClN2O |
| Molecular Weight | 164.63 |
| IUPAC Name | (2S)-N-methylpyrrolidine-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C6H12N2O.ClH/c1-7-6(9)5-3-2-4-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H/t5-;/m0./s1 |
| Standard InChI Key | PRQAIVKHRVEJPG-JEDNCBNOSA-N |
| SMILES | CNC(=O)C1CCCN1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The compound’s molecular formula is C₆H₁₃ClN₂O, with a molar mass of 164.63 g/mol . Its IUPAC name, (2S)-N-methylpyrrolidine-2-carboxamide hydrochloride, reflects its stereochemistry at the second carbon of the pyrrolidine ring, which is critical for its biological activity . The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃ClN₂O |
| Molecular Weight | 164.63 g/mol |
| CAS Number | 33208-98-9 |
| SMILES Notation | CNC(=O)C1CCCN1.Cl |
| Storage Conditions | Room temperature, inert gas |
Spectral and Stereochemical Features
The compound’s InChIKey (PRQAIVKHRVEJPG-JEDNCBNOSA-N) and standard InChI string confirm its (S)-enantiomeric configuration . X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been used to validate its three-dimensional conformation, which influences its interactions with biological targets .
Industrial and Pharmaceutical Applications
Role in Drug Synthesis
(S)-N-Methylpyrrolidine-2-carboxamide hydrochloride serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS) . Its pyrrolidine scaffold mimics natural alkaloids, enabling the development of neuromodulators and receptor-specific agents. For example, it has been utilized in preclinical studies of dopamine agonists and serotonin reuptake inhibitors .
Chiral Synthesis
The compound’s enantiomeric purity (>97%) makes it invaluable for producing enantiomerically pure substances . In asymmetric catalysis, it acts as a ligand or catalyst in reactions requiring high stereoselectivity, such as the synthesis of β-lactam antibiotics.
Table 2: Commercial Availability and Pricing
| Quantity (g) | Price (USD) | Lead Time |
|---|---|---|
| 0.100 | 53.59 | 10–20 days |
| 0.250 | 107.91 | 10–20 days |
Research Applications
Biochemical Pathway Studies
Researchers employ this compound to investigate enzyme-substrate interactions and signal transduction pathways. Its structural similarity to proline derivatives allows it to inhibit proline-specific peptidases, aiding in the study of metabolic disorders .
Drug Discovery
In high-throughput screening, the compound has been used to optimize lead candidates for neurodegenerative diseases and psychiatric disorders. Its ability to cross the blood-brain barrier enhances its utility in CNS-targeted therapies .
Future Directions and Innovations
Expanded Therapeutic Applications
Ongoing research explores its use in anticancer drug conjugates, leveraging its chiral center to improve tumor-targeting efficiency. Early-stage studies suggest potential in modulating epigenetic enzymes like histone deacetylases (HDACs) .
Green Chemistry Initiatives
Efforts to optimize its synthesis via microwave-assisted reactions or biocatalytic methods aim to reduce waste and improve yield, aligning with sustainable pharmaceutical production goals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume